molecular formula C27H26BrOP B13808732 Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide

Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide

Cat. No.: B13808732
M. Wt: 477.4 g/mol
InChI Key: NAMUOWMWJHHISS-UHFFFAOYSA-N
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Description

Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide is a complex organophosphorus compound with the molecular formula C27H25OP. This compound is known for its unique structure, which includes a triphenylphosphine moiety and a phenylmethoxyethylidene group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 2-phenylmethoxyethylidene bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .

Scientific Research Applications

Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is used in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The phenylmethoxyethylidene group may also interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(2-phenylmethoxyethylidene)-lambda5-phosphane;hydrobromide is unique due to its combination of a triphenylphosphine moiety and a phenylmethoxyethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C27H26BrOP

Molecular Weight

477.4 g/mol

IUPAC Name

triphenyl(2-phenylmethoxyethylidene)-λ5-phosphane;hydrobromide

InChI

InChI=1S/C27H25OP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20,22H,21,23H2;1H

InChI Key

NAMUOWMWJHHISS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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